molecular formula C14H8INO B1614080 4-Cyano-3'-iodobenzophenone CAS No. 890098-65-4

4-Cyano-3'-iodobenzophenone

Cat. No.: B1614080
CAS No.: 890098-65-4
M. Wt: 333.12 g/mol
InChI Key: IFJKUYPPLVHWGX-UHFFFAOYSA-N
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Description

4-Cyano-3’-iodobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is widely used in various fields such as medical research, environmental research, and industrial research. The compound is characterized by the presence of a cyano group and an iodine atom attached to the benzophenone structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3’-iodobenzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of 4-Cyano-3’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The cyano group can undergo oxidation to form carboxylic acids or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.

Major Products:

    Substituted Benzophenones: Formed through substitution reactions.

    Carboxylic Acids and Amines: Formed through oxidation and reduction of the cyano group.

Scientific Research Applications

4-Cyano-3’-iodobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyano-3’-iodobenzophenone involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The cyano group and iodine atom play crucial roles in these interactions by providing sites for binding and reactivity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    4-Cyano-3’-bromobenzophenone: Similar structure but with a bromine atom instead of iodine.

    4-Cyano-3’-chlorobenzophenone: Similar structure but with a chlorine atom instead of iodine.

    4-Cyano-3’-fluorobenzophenone: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 4-Cyano-3’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom provides a larger atomic radius and higher polarizability, which can enhance interactions with target molecules and facilitate specific chemical transformations .

Properties

IUPAC Name

4-(3-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJKUYPPLVHWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641541
Record name 4-(3-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-65-4
Record name 4-(3-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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